molecular formula C10H13NO B8576182 4-Methoxy-5-methylindoline

4-Methoxy-5-methylindoline

Cat. No. B8576182
M. Wt: 163.22 g/mol
InChI Key: OCRQXJBIMCZVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-5-methylindoline is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-5-methylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-5-methylindoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methoxy-5-methylindoline

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-methoxy-5-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H13NO/c1-7-3-4-9-8(5-6-11-9)10(7)12-2/h3-4,11H,5-6H2,1-2H3

InChI Key

OCRQXJBIMCZVKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NCC2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-5-methylindole 27 (0.48 g, 2.98 mmol) in acetic acid (20 ml) was added NaBH3CN (0.75 g, 9 mmol) portionwise over 10 min (exothermic reaction) and the mixture was then stirred at rt for 0.5 h. Water (2-3 ml) was added and the solvent removed in vacuo. The residue was dissolved in EtOAc and washed with saturated aq. NaHCO3 and brine, dried and evaporated to give 28 as a viscous oil (449 mg, 92%) which was immediately used in the next step; δH (90 MHZ) 6.80 (1 H, d, J 9, 7-H), 6.31 (1 H, d, 6-H), 3.76 (3 H, s, OMe), 3.56 (2 H, t, J 8, 2-H), 3.12 (3 H, t, 3-H) and 2.14 (3 H, s, Me).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 (± 0.5) mL
Type
reactant
Reaction Step Two
Name
Yield
92%

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